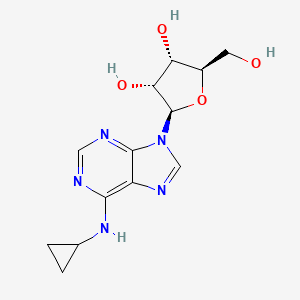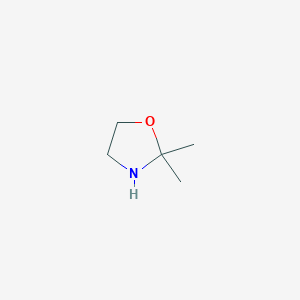
2,2-dimethyloxazolidine
説明
2,2-dimethyloxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant role in various chemical and biological applications. The presence of the 2,2-dimethyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,2-dimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds via a cyclization mechanism, forming the oxazolidine ring. Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids .
Industrial Production Methods
In industrial settings, the production of oxazolidine, 2,2-dimethyl- often employs continuous flow processes to ensure high yields and purity. These methods utilize catalysts such as palladium or other transition metals to facilitate the cyclization reactions. The use of flow reactors allows for better control over reaction conditions, leading to more efficient production .
化学反応の分析
Types of Reactions
2,2-dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert oxazolidine into oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolidine can yield oxazoles, while reduction can produce amines .
科学的研究の応用
2,2-dimethyloxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Oxazolidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some oxazolidine-based compounds are used in the development of pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of oxazolidine, 2,2-dimethyl- involves its interaction with various molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of some oxazolidinone antibiotics, which target the peptidyl transferase center of the bacterial ribosome .
類似化合物との比較
Similar Compounds
Similar compounds to oxazolidine, 2,2-dimethyl- include:
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Oxazolines: These are also five-membered heterocycles with nitrogen and oxygen atoms but have different reactivity and applications.
Spirooxazolidines: These compounds have a spiro configuration, which imparts unique chemical properties.
Uniqueness
2,2-dimethyloxazolidine is unique due to its enhanced stability and reactivity, which make it a valuable intermediate in various synthetic processes. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields further highlight its importance .
特性
IUPAC Name |
2,2-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIRTNKIXRXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347019 | |
| Record name | 2,2-Dimethyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-62-2 | |
| Record name | 2,2-Dimethyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



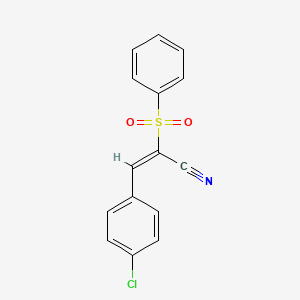
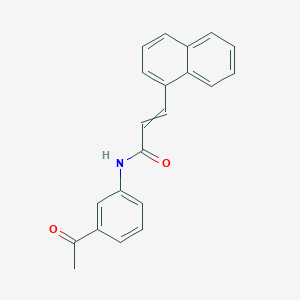
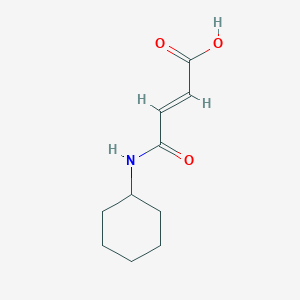
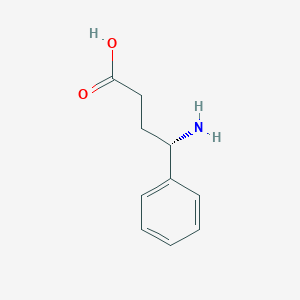
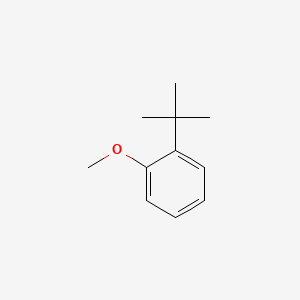
![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)


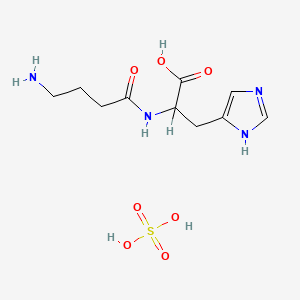

![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)
![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B1633751.png)
